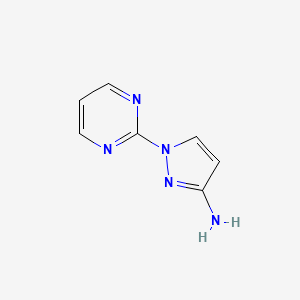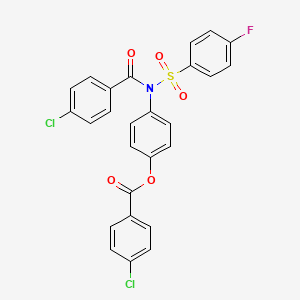
4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information on the synthesis of this exact compound, similar compounds have been synthesized through various methods. For instance, a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and 5-(4-substituted benzenesulfonyl)-4-(2-chloro-4-fluorophenyl)-thiazole-2-ylamines/acetamides derivatives have been synthesized . The title compounds were obtained by the nucleophilic substitution of bromo derivatives with various substituted thiophenols .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For similar compounds, the molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For similar compounds, properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, molar volume, etc. have been reported .Aplicaciones Científicas De Investigación
Synthesis and Polymer Application
A study detailed the synthesis of rigid-rod poly(4'-phenyl-2,5-benzophenone) telechelics and their application in creating multiblock copolymers for proton exchange membranes. This process involves Ni(0) catalytic coupling and selective sulfonation, leading to materials with promising characteristics for water absorption and proton conductivity, highlighting the compound's role in advanced polymer science (Ghassemi et al., 2004).
Fuel Cell Technology
Another study synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aiming at fuel-cell applications. These materials demonstrated high proton conductivity and mechanical properties, underscoring the potential of fluoroaryl sulfonated compounds in enhancing fuel cell membrane performance (Bae et al., 2009).
Thermal Stability and Solubility
Research on aromatic poly(sulfone sulfide amide imide)s introduced a new diamine monomer for creating thermally stable polymers with enhanced solubility, contributing to the development of high-performance materials for various industrial applications (Mehdipour‐Ataei & Hatami, 2007).
Direct Methanol Fuel Cell Applications
A novel sulfonated poly(ether ether ketone) with pendant carboxyl groups was synthesized, demonstrating potential for direct methanol fuel cell applications due to its high selectivity and proton conductivity. This work showcases the application of sulfonated aromatic compounds in developing more efficient and selective membranes for fuel cells (Li et al., 2009).
Chemosensor Development
A phenoxazine-based fluorescence chemosensor was designed for selective detection of Ba2+ ions, demonstrating the utility of aromatic sulfonated compounds in developing sensitive and selective sensors for environmental and biological applications (Ravichandiran et al., 2019).
Propiedades
IUPAC Name |
[4-[(4-chlorobenzoyl)-(4-fluorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Cl2FNO5S/c27-19-5-1-17(2-6-19)25(31)30(36(33,34)24-15-9-21(29)10-16-24)22-11-13-23(14-12-22)35-26(32)18-3-7-20(28)8-4-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXNVBILPLHXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Cl2FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
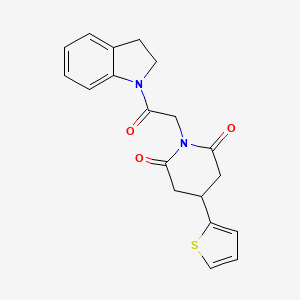
![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)
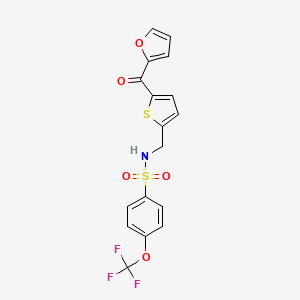

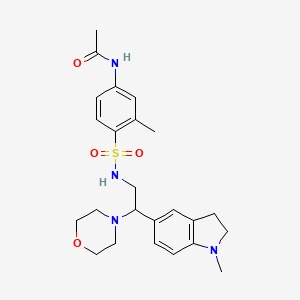
![N-[[2-Fluoro-6-(methanesulfonamido)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2716025.png)
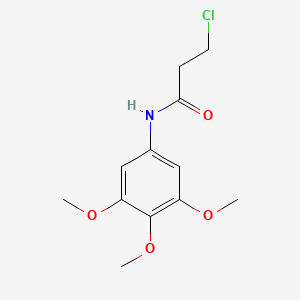
![Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride](/img/structure/B2716030.png)
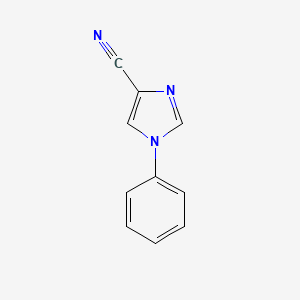
![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)
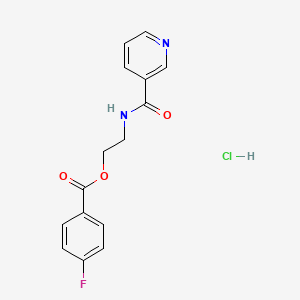
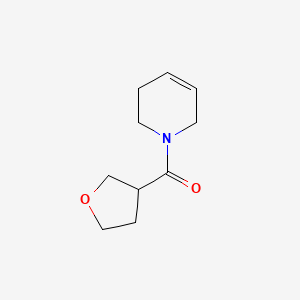
![6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2716036.png)
